4-(3-Ethenyl-3,7-dimethylocta-1,6-dien-1-YL)phenol

Beschreibung

IUPAC Nomenclature and Structural Interpretation

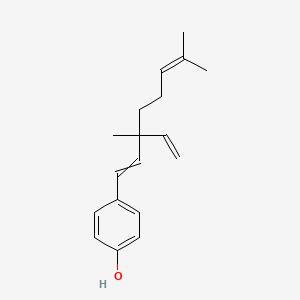

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol . The nomenclature reflects its bifunctional structure:

- A phenolic core (4-hydroxyphenyl group) at position 1.

- A terpenoid side chain featuring an E-configured double bond (C1–C2), followed by a second double bond (C6–C7), a geminal dimethyl group (C3), and an ethenyl substituent (C3).

The E stereochemistry at C1–C2 ensures distinct spatial arrangement, influencing molecular interactions. Computational descriptors, including InChIKey (LFYJSSARVMHQJB-WYMLVPIESA-N) and SMILES (CC(=CCCC(C)(C=C)/C=C/C1=CC=C(C=C1)O)C), further validate the structure.

Synonyms and Alternative Naming Conventions

This compound is synonymously referenced across literature as:

Eigenschaften

IUPAC Name |

4-(3-ethenyl-3,7-dimethylocta-1,6-dienyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O/c1-5-18(4,13-6-7-15(2)3)14-12-16-8-10-17(19)11-9-16/h5,7-12,14,19H,1,6,13H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYJSSARVMHQJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)C=CC1=CC=C(C=C1)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Bakuchiol kann auf verschiedenen chemischen Wegen synthetisiert werden. Eine gängige Methode beinhaltet die Extraktion von Bakuchiol aus Psoralea corylifolia-Samen unter Verwendung von Lösungsmitteln wie Petrolether . Der Extrakt wird dann mittels Säulenchromatographie unter Verwendung von Kieselgel gereinigt und mit einem Gemisch aus Petrolether und Ethylacetat eluiert . Eine weitere Methode beinhaltet die Verwendung von Alkohol zur Extraktion, gefolgt von Konzentrierung, Filtration und weiterer Reinigung unter Verwendung von makroporösem Adsorptionsharz und Ethanol-Elution .

Industrielle Produktionsmethoden: Die industrielle Produktion von Bakuchiol beinhaltet typischerweise die großtechnische Extraktion aus Psoralea corylifolia-Samen. Die Samen werden zerkleinert und einer Kalt-Tauch-Extraktion mit Petrolether unterzogen . Der Extrakt wird dann mittels Säulenchromatographie gereinigt und weiter veredelt, um ein Bakuchiolprodukt mit hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Bakuchiol hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen in Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Ausgangsmaterial für die Synthese verschiedener bioaktiver Verbindungen verwendet. In der Biologie wurde Bakuchiol auf sein Potenzial untersucht, das Wachstum von Krebszellen zu hemmen und vor Knochenverlust zu schützen. In der Medizin wird Bakuchiol in Hautpflegeprodukten wegen seiner Anti-Aging-, entzündungshemmenden und antioxidativen Eigenschaften eingesetzt. In der Industrie wird Bakuchiol in der Formulierung von Kosmetika und Körperpflegeprodukten verwendet, da es die Hautgesundheit verbessern und Alterserscheinungen reduzieren kann.

Wirkmechanismus

Bakuchiol entfaltet seine Wirkung über verschiedene molekulare Zielstrukturen und Signalwege. Es wurde gezeigt, dass es die Genexpression in ähnlicher Weise wie Retinol reguliert, was zu einer verbesserten Hautgesundheit und reduzierten Alterserscheinungen führt. Bakuchiol wirkt auch als Antioxidans, indem es freie Radikale abräumt und die Lipidperoxidation hemmt. Darüber hinaus besitzt es entzündungshemmende Eigenschaften, die dazu beitragen, Hautschäden zu reduzieren, die durch äußere Faktoren verursacht werden.

Wissenschaftliche Forschungsanwendungen

Bakuchiol has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a starting material for the synthesis of various bioactive compounds . In biology, bakuchiol has been studied for its potential to inhibit the growth of cancer cells and protect against bone loss . In medicine, bakuchiol is used in skincare products for its anti-aging, anti-inflammatory, and antioxidant properties . In industry, bakuchiol is used in the formulation of cosmetics and personal care products due to its ability to improve skin health and reduce signs of aging .

Wirkmechanismus

Bakuchiol exerts its effects through various molecular targets and pathways. It has been shown to regulate gene expression in a manner similar to retinol, leading to improved skin health and reduced signs of aging . Bakuchiol also acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation . Additionally, it has anti-inflammatory properties that help reduce skin damage caused by external factors .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula : C₁₈H₂₄O

- Molecular Weight : 256.38 g/mol

- Structural Features: A phenolic ring with a hydroxyl group at the para position, conjugated to a terpene chain containing three double bonds and a quaternary stereocenter .

Comparison with Structurally Similar Compounds

Biphenyl Derivatives: 3,3’-Bis((E)-3-hydroxy-3,7-dimethylocta-1,6-dien-1-yl)-[1,1’-biphenyl]-4,4’-diol (Compound 20)

- Structure : A dimeric analogue of bakuchiol, where two bakuchiol-like units are linked via a biphenyl core .

- Synthesis : Prepared via a three-step reaction involving Suzuki-Miyaura coupling under microwave irradiation .

- Bioactivity: Exhibits enhanced inhibitory effects on tyrosinase (IC₅₀ = 1.2 μM) compared to monomeric bakuchiol (IC₅₀ = 5.8 μM), suggesting synergistic interactions between the two phenolic-terpene units .

| Parameter | Bakuchiol | Compound 20 |

|---|---|---|

| Molecular Weight | 256.38 g/mol | 488.62 g/mol |

| Tyrosinase Inhibition | IC₅₀ = 5.8 μM | IC₅₀ = 1.2 μM |

| Solubility | Lipophilic | Moderate polarity |

3-Hydroxybakuchiol (4-[(3S)-3-Ethenyl-3,7-dimethylocta-1,6-dienyl]benzene-1,2-diol)

- Structure: A dihydroxylated derivative with an additional hydroxyl group at the ortho position on the phenolic ring .

- Properties: CAS No.: 178765-54-3 Molecular Formula: C₁₈H₂₄O₂ Bioactivity: Predicted to have higher antioxidant capacity due to increased hydrogen-donating ability, though direct comparative studies are lacking .

| Parameter | Bakuchiol | 3-Hydroxybakuchiol |

|---|---|---|

| Hydroxyl Groups | 1 | 2 |

| LogP (Lipophilicity) | 4.5 (estimated) | 3.8 (estimated) |

| Applications | Anti-aging creams | Under research |

Quinoline-Bakuchiol Hybrids (Compounds 24–25)

- Structure: Bakuchiol conjugated with a quinoline ring at the phenolic oxygen .

- Synthesis : Modified via nucleophilic substitution to enhance bioavailability .

- Bioactivity: Compound 25 shows stronger nitric oxide (NO) inhibition (IC₅₀ = 9.3 μM) than bakuchiol (IC₅₀ = 15.4 μM) but reduced cytotoxicity . Neither hybrid significantly inhibits TNF-α, unlike bakuchiol, which modulates multiple inflammatory pathways .

| Parameter | Bakuchiol | Compound 25 |

|---|---|---|

| Cytotoxicity (HeLa) | CC₅₀ = 42 μM | CC₅₀ = 89 μM |

| NO Inhibition | IC₅₀ = 15.4 μM | IC₅₀ = 9.3 μM |

Terpene Alcohols (e.g., 3,7-Dimethylocta-1,6-dien-3-ol)

- Structure: Shares bakuchiol’s terpene chain but lacks the phenolic ring .

- Applications: Used as fragrance components in cosmetics due to floral notes .

- Stability : More volatile than bakuchiol, limiting their use in topical formulations .

| Parameter | Bakuchiol | 3,7-Dimethylocta-1,6-dien-3-ol |

|---|---|---|

| Boiling Point | 385°C (estimated) | 198°C |

| Key Use | Skincare actives | Perfumery |

Biologische Aktivität

4-(3-Ethenyl-3,7-dimethylocta-1,6-dien-1-YL)phenol, commonly known as Bakuchiol, is a phenolic compound with significant biological activity. It is primarily derived from the seeds of Psoralea corylifolia and has gained attention for its potential therapeutic applications, particularly in dermatology and oncology. This article reviews the biological activities of Bakuchiol, focusing on its antibacterial, antifungal, antioxidant, and anticancer properties.

- Molecular Formula : C18H24O

- Molecular Weight : 256.39 g/mol

- CAS Number : 10309-37-2

Antibacterial Activity

Bakuchiol has demonstrated notable antibacterial properties against various strains of bacteria. In studies, it exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be as low as 32 μg/mL .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 48 |

This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit cell wall synthesis.

Antifungal Activity

Bakuchiol also exhibits antifungal properties. It has been tested against fungi such as Candida albicans, showing effective inhibition with MIC values ranging from 16 to 128 μg/mL .

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 16-128 |

| Aspergillus niger | 32 |

The compound's antifungal activity is believed to stem from its interaction with fungal cell membranes, leading to increased permeability and cell death.

Antioxidant Activity

The antioxidant capacity of Bakuchiol has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that Bakuchiol exhibits strong antioxidant activity comparable to that of well-known antioxidants like ascorbic acid. The half-maximal inhibitory concentration (IC50) values were reported at approximately 25 μg/mL for the DPPH assay .

Anticancer Activity

Bakuchiol has shown promise in cancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and prostate cancer (DU145). The IC50 values for these cell lines ranged from 10 to 50 μg/mL .

| Cancer Cell Line | IC50 (μg/mL) |

|---|---|

| MCF-7 | 20 |

| MDA-MB-231 | 30 |

| DU145 | 50 |

Mechanistically, Bakuchiol induces apoptosis in cancer cells through the activation of caspase pathways and the modulation of key signaling pathways involved in cell survival.

Case Studies

- Dermatological Applications : A clinical study evaluated Bakuchiol's efficacy in reducing signs of photoaging. Participants using a topical formulation containing Bakuchiol showed significant improvement in skin elasticity and reduction in fine lines over a period of 12 weeks .

- Oncology Research : Preclinical studies have highlighted Bakuchiol's potential as an adjunct therapy in breast cancer treatment by enhancing the effects of chemotherapeutic agents like doxorubicin while reducing their side effects .

Q & A

Q. What analytical techniques are recommended for structural characterization of bakuchiol, and how are they validated?

Bakuchiol's structural elucidation requires a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) is critical for confirming its phenolic core and terpene sidechain, particularly the stereochemistry at the quaternary carbon (C3) and olefinic bonds . High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LCMS) validate molecular weight (C₁₈H₂₄O, MW 256.38) and purity (>95%) . For reproducibility, compare spectral data against authenticated standards and reference libraries (e.g., NIST).

Table 1: Key Analytical Parameters

Q. What are the primary challenges in synthesizing bakuchiol with high stereochemical purity?

The synthesis of bakuchiol is complicated by its tetra-alkylated quaternary stereocenter (C3) and three conjugated double bonds. Traditional methods involve terpene coupling to a phenolic precursor, but enantiomeric purity (<i>S</i>-configuration) requires chiral catalysts (e.g., Sharpless epoxidation) or enzymatic resolution . Contamination by diastereomers (e.g., iso-bakuchiol) can lead to inconsistent bioactivity data; thus, chiral HPLC or circular dichroism (CD) spectroscopy is essential for validation .

Advanced Research Questions

Q. How can researchers address oxidative instability during in vitro pharmacological assays with bakuchiol?

Bakuchiol is prone to oxidation due to its phenolic hydroxyl group and conjugated dienes. To mitigate degradation:

Q. What experimental designs are optimal for resolving contradictory data on bakuchiol's mechanism of action in antiviral studies?

Discrepancies in antiviral activity (e.g., influenza inhibition vs. lack of efficacy in other models) may stem from cell-type specificity or assay conditions. Recommended approaches:

- Target identification : Use affinity chromatography or thermal shift assays to confirm binding to mitochondrial prohibitins and VDAC proteins .

- Dose-response profiling : Compare EC₅₀ values across models (e.g., MDCK vs. A549 cells) .

- Metabolic stability assays : Assess hepatic clearance rates to rule out pharmacokinetic variability .

Table 2: Key Pharmacological Findings

| Activity | Target/Pathway | Model System | Reference ID |

|---|---|---|---|

| Anti-influenza | Mitochondrial prohibitins | MDCK cells | |

| Estrogenic | ER-α/β modulation | MCF-7 cells | |

| Anti-diabetic | PPAR-γ activation | 3T3-L1 adipocytes |

Q. How should researchers interpret conflicting bioactivity data between plant-extracted and synthetic bakuchiol?

Variations in bioactivity may arise from impurities (e.g., meroterpenoids in plant extracts) or synthetic byproducts. Mitigation strategies include:

Q. What safety protocols are critical for handling bakuchiol in laboratory settings?

Bakuchiol exhibits mild acute toxicity (oral LD₅₀ > 2000 mg/kg) but can cause skin/eye irritation (GHS Category 2/2A) . Essential precautions:

- Use PPE (nitrile gloves, goggles) and work in a fume hood .

- Avoid strong oxidizers (e.g., HNO₃) to prevent combustion .

- Dispose of waste via incineration or EPA-approved solvent disposal .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.